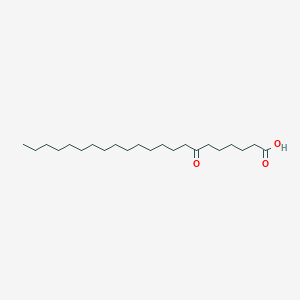
7-Oxodocosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxodocosanoic acid: is a long-chain oxo-fatty acid, specifically a derivative of docosanoic acid. It is characterized by the presence of a ketone group at the 7th carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of 7-Oxodocosanoic acid typically involves the oxidation of docosanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the ketone functionality at the desired position .
Industrial Production Methods: : Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient conversion of docosanoic acid to this compound .
Análisis De Reacciones Químicas
Types of Reactions: : 7-Oxodocosanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : 7-Oxodocosanoic acid is used as a precursor in the synthesis of more complex molecules.
Biology: : In biological research, this compound is studied for its role in cellular signaling pathways. It is involved in the regulation of lipid metabolism and has potential implications in understanding metabolic disorders .
Medicine: : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Its derivatives have shown promise in modulating inflammatory responses .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications .
Mecanismo De Acción
The mechanism by which 7-Oxodocosanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by influencing key enzymes and receptors involved in fatty acid oxidation and synthesis. Additionally, it may interact with signaling pathways related to inflammation and cellular stress responses .
Comparación Con Compuestos Similares
Similar Compounds
22-Oxodocosanoic acid: Another oxo-fatty acid with a ketone group at the 22nd carbon position.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid involved in anti-inflammatory and neuroprotective activities.
Uniqueness: : 7-Oxodocosanoic acid is unique due to its specific ketone functionality at the 7th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other docosanoids and oxo-fatty acids, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
95806-67-0 |
|---|---|
Fórmula molecular |
C22H42O3 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
7-oxodocosanoic acid |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h2-20H2,1H3,(H,24,25) |
Clave InChI |
NELQBDVGHVTNJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
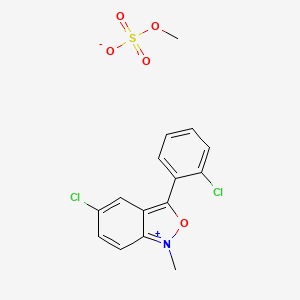

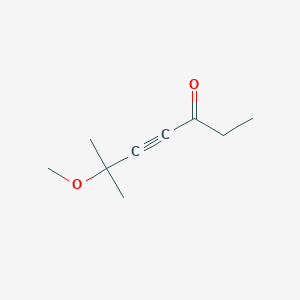
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)
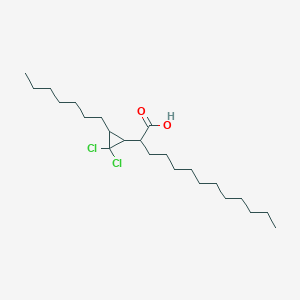
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
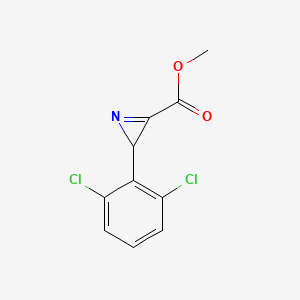

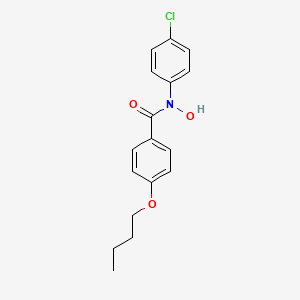
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
